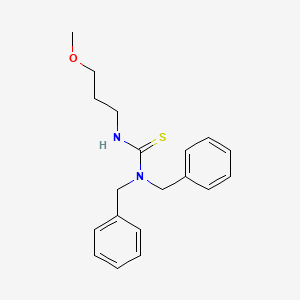
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1-Dibenzyl-3-(3-methoxypropyl)thiourea” is an organosulfur compound with the molecular formula C19H24N2OS . It is a derivative of thiourea, which is a class of compounds with a wide range of applications in fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives, like “this compound”, are typically synthesized by the reaction of various anilines with CS2 . The synthesized compounds are then characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C19H24N2OS . Further details about its structure might be available in specific scientific literature or databases.Chemical Reactions Analysis
Thiourea derivatives are used as intermediates in several organic synthetic reactions . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant .Physical And Chemical Properties Analysis
The average mass of “this compound” is 328.472 Da, and its monoisotopic mass is 328.160919 Da . More specific physical and chemical properties might be available in specialized chemical databases or literature.科学的研究の応用
Corrosion Inhibition
1,3-Dibenzylthiourea (DBTU) derivatives have been studied for their potential as corrosion inhibitors for carbon steel in HCl solutions. Research found that replacing one benzyl group in DBTU with isopropyl groups enhances inhibitory properties, highlighting the importance of structural modification in corrosion inhibition (Torres et al., 2014).
Structural Studies
The structure and bonding characteristics of thiourea derivatives, including those similar to 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea, have been extensively studied. For instance, research on 3-[3-(3-Methoxybenzoyl)thioureido]propionic acid provided insights into the dihedral angles and configurations of thiourea compounds (Othman, Arif, & Yamin, 2007).
Antioxidant Properties
The antioxidant properties of thiourea derivatives have been explored. A study on Kraft lignin and vanillyl alcohol, which share structural similarities with this compound, revealed that acidic treatment enhances antioxidant properties in polypropylene (Pouteau et al., 2005).
Pharmacological Research
Thiourea derivatives, including those structurally related to this compound, have been studied in pharmacological contexts. For example, research on N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl) thioureas as vanilloid receptor ligands indicates potential therapeutic applications in pain regulation (Kim, 2002).
Antimicrobial Activity
Novel thiourea derivatives have been synthesized and tested for antimicrobial activity. Research on 3-(methoxycarbonyl)thiophene thiourea derivatives showed potential as inhibitors of bacterial acetyl-CoA carboxylase, indicating their applicability in combating bacterial infections (Vikram, Amperayani, & Umadevi, 2021).
Spectroscopic Characterization
The spectroscopic properties of substituted benzoylthiourea derivatives, which are structurally analogous to this compound, have been studied. This research provided insights into the molecular structures, configurations, and quantum chemical calculations relevant to these compounds (Abosadiya et al., 2019).
特性
IUPAC Name |
1,1-dibenzyl-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-22-14-8-13-20-19(23)21(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVXSWWYXTXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)
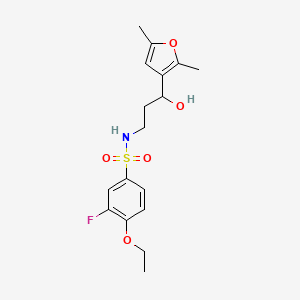
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)


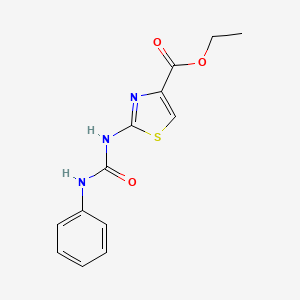
![2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide](/img/structure/B2842428.png)
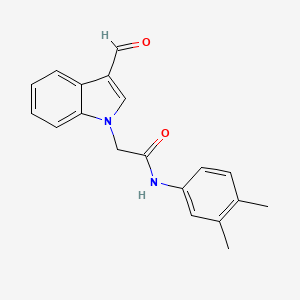
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)
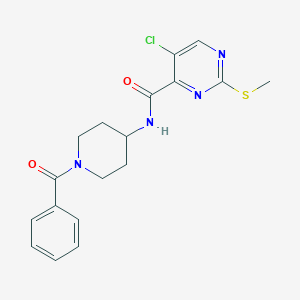
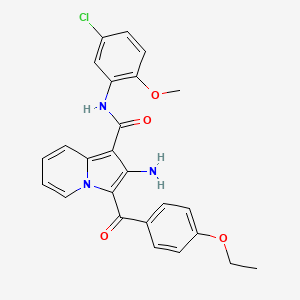
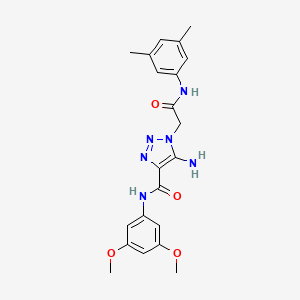
![4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one](/img/structure/B2842439.png)